![molecular formula C12H12ClN3O B1489480 6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine CAS No. 1275675-47-2](/img/structure/B1489480.png)
6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine”, pyrimidine derivatives can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Physical And Chemical Properties Analysis
The boiling point of “6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine” is predicted to be 350.3±32.0 °C . The predicted density is 1.235±0.06 g/cm3 .Scientific Research Applications
Chemical Transformations and Derivative Synthesis
Research on pyrimidine derivatives, including structures similar to 6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine, has focused on their transformations into various chemically active compounds. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones have been transformed into amino-derivatives and chloro-pyrimidines, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Botta et al., 1985).
Antifungal Applications
Some derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have shown promising antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These findings indicate potential applications in developing antifungal agents (N. N. Jafar et al., 2017).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds from pyrimidine derivatives for various pharmacological and biological activities. For instance, new oxo pyrimido pyrimidine derivatives have been synthesized, highlighting the structural diversity achievable from pyrimidine bases (Madhav S. Jadhav et al., 2022).
Pharmacological Screening
Derivatives of 4, 6-substituted di-(phenyl) pyrimidin-2-amines have been synthesized and screened for anti-inflammatory activity, demonstrating the potential for developing new therapeutic agents from pyrimidine derivatives (Nitin Kumar et al., 2017).
Antiangiogenic Potential
A study explored synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine for antiangiogenic effects, providing insights into developing novel treatments for diseases involving abnormal blood vessel growth (Nadhir N. A. Jafar & A. Hussein, 2021).
Safety and Hazards
properties
IUPAC Name |
6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-17-7-9-3-2-4-10(5-9)16-12-6-11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZIDYBZKFBVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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